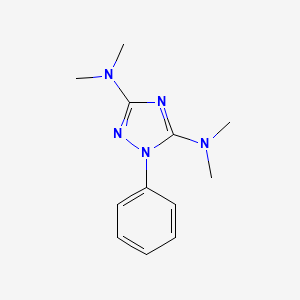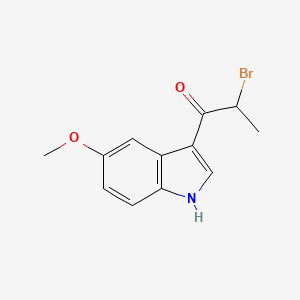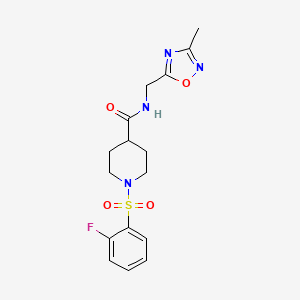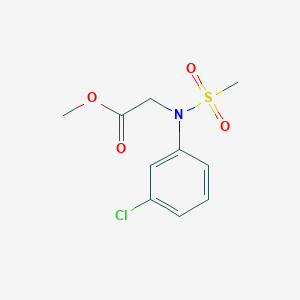
N~3~,N~3~,N~5~,N~5~-tetramethyl-1-phenyl-1H-1,2,4-triazole-3,5-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~3~,N~3~,N~5~,N~5~-tetramethyl-1-phenyl-1H-1,2,4-triazole-3,5-diamine, commonly known as MTT, is a yellow water-soluble tetrazolium salt that is widely used in scientific research. MTT is used to measure cell viability, proliferation, and cytotoxicity in various cell lines, including cancer cells. MTT assay is a simple and reliable method to determine cell viability and is widely used in drug discovery, toxicology, and cancer research.
科学的研究の応用
Energetic Materials and Propellants
One application involves nitrogen-rich "green" Energetic Materials (EMs) synthesized from 3,5-diamino-1,2,4-triazole (DAT) and 1,2,4,5-tetrazine, which exhibit improved sensitivity, thermostability, and very low toxicity. These materials are potential components in solid propellants and solid-state gas generators for clean fire-extinguishing systems and other civil and defense applications requiring "green" and insensitive EMs (Shlomovich et al., 2017).
Phosphorescent Sensors
Rhenium(I) polypyridine complexes functionalized with a diaminoaromatic moiety have been developed as phosphorescent sensors for nitric oxide (NO), showing potential for intracellular NO sensors (Choi et al., 2013).
Catalysis
Half-sandwich Ruthenium(II) complexes with 1,2,3-triazole-based ligands have shown promise in catalytic oxidation of alcohols and transfer hydrogenation of ketones, highlighting the versatile functional utility of triazole derivatives in catalysis (Saleem et al., 2013).
Supramolecular and Coordination Chemistry
Research has explored the supramolecular interactions of 1,2,3-triazoles, leveraging their unique combination of facile accessibility and diverse supramolecular interactions for applications in coordination chemistry and as functional units in anion recognition, catalysis, and photochemistry (Schulze & Schubert, 2014).
Luminescent Materials
Tetranuclear copper(I) iodide complexes with chelating bis(1-benzyl-1H-1,2,3-triazole) ligands have been studied for their structural characterization and solid-state photoluminescence, offering insights into the development of new luminescent materials (Manbeck et al., 2010).
特性
IUPAC Name |
3-N,3-N,5-N,5-N-tetramethyl-1-phenyl-1,2,4-triazole-3,5-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5/c1-15(2)11-13-12(16(3)4)17(14-11)10-8-6-5-7-9-10/h5-9H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLZFJWIQTVSQMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN(C(=N1)N(C)C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-bromophenyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B2853588.png)


![(3E)-1-(4-methylbenzyl)-3-{[(4-phenoxyphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2853593.png)

![2-(3-((4-(4-methylpiperidine-1-carbonyl)cyclohexyl)methyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-propylacetamide](/img/structure/B2853596.png)
![N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2853598.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-isopropylbenzenesulfonamide](/img/structure/B2853601.png)
![6-cyclopropyl-2-[(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2853602.png)
![[(E)-[amino-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methylidene]amino] 3-bromobenzoate](/img/structure/B2853603.png)

![3-{[(3,4-dichlorobenzyl)oxy]imino}-N-(3,4-dichlorophenyl)propanamide](/img/structure/B2853608.png)
